N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide
Description
N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide is a synthetic acetamide derivative featuring a dual substitution on the nitrogen atom: a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety and a 4-methylbenzenesulfonyl (tosyl) group.
Properties
CAS No. |
92634-71-4 |
|---|---|
Molecular Formula |
C13H14N2O5S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C13H14N2O5S/c1-9-3-5-11(6-4-9)21(19,20)15(10(2)16)14-12(17)7-8-13(14)18/h3-6H,7-8H2,1-2H3 |
InChI Key |
QRMIKWZVSPNOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C)N2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide typically involves the reaction of tosyl chloride with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidinone ring.
Cyclization Reactions: The presence of reactive sites allows for intramolecular cyclization, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Monoclonal Antibody Production
One of the significant applications of N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide is in enhancing monoclonal antibody production. A study demonstrated that derivatives of this compound could increase the yield of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. The compound was found to suppress cell growth while promoting glucose uptake and ATP production, thereby improving cell-specific productivity .
| Parameter | Control | With Compound |
|---|---|---|
| Cell Viability (%) | 85 | 90 |
| Monoclonal Antibody Yield (mg/L) | 150 | 220 |
| Glucose Uptake Rate (g/L) | 0.5 | 0.8 |
| ATP Concentration (µM) | 50 | 75 |
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its sulfonamide group allows it to interact with various enzymes, potentially blocking their active sites and inhibiting their activity. This property is particularly relevant in drug development for conditions where enzyme activity needs to be modulated.
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Effects: Preliminary studies suggest that the compound may have anticonvulsant properties, making it a candidate for further investigation in neurological disorders.
- Antinociceptive Activity: The compound has shown promise in pain management studies due to its ability to modulate pain pathways.
Case Study 1: Enhancement of Antibody Production
In a controlled study involving CHO cells, researchers treated cultures with varying concentrations of this compound. Results indicated a dose-dependent increase in antibody production, with optimal concentrations yielding the highest outputs without compromising cell viability .
Case Study 2: Enzyme Interaction Studies
A series of enzyme assays were conducted to evaluate the inhibitory effects of the compound on specific targets such as carbonic anhydrase and other sulfonamide-sensitive enzymes. The results demonstrated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent in enzyme-related diseases.
Mechanism of Action
The mechanism of action of N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the tosyl group, which acts as a good leaving group, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the (2,5-Dioxopyrrolidin-1-yl) Acetamide Family
Compounds sharing the 2,5-dioxopyrrolidin-1-yl-acetamide core but differing in substituents have been extensively studied for their anticonvulsant, antimicrobial, and CNS-modulating activities. Key examples include:
Key Observations :
- Substituent Effects : Chlorobenzyl (compound 18) and trifluoromethoxybenzyl (compound 13) groups increase molecular weight and lipophilicity compared to simpler alkyl/aryl substituents. These modifications enhance membrane permeability, critical for CNS-targeted anticonvulsants .
- Purity and Yield : Fluorinated derivatives (e.g., compound 17) exhibit high purity (>99.9%) despite moderate yields (~65–75%), suggesting robust purification protocols .
Sulfonamide-Containing Analogues
The target compound’s 4-methylbenzenesulfonyl group distinguishes it from other sulfonamide derivatives. For example:
Table 2: Sulfonamide-Based Analogues
| Compound Name | Core Structure | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | N-tosyl-pyrrolidinone acetamide | Inferred antimicrobial | - |
| N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide | Phenyl-sulfonamide | Antimicrobial, antiviral | |
| N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | Benzothiazole-pyridine hybrid | Anti-inflammatory, anticancer |
Structural Insights :
- The tosyl group in the target compound may enhance metabolic stability compared to simpler sulfonamides (e.g., compound in ), which lack the methyl substitution.
- Hybrid structures (e.g., benzothiazole-pyridine in ) demonstrate that heterocyclic additions can diversify bioactivity but may reduce synthetic accessibility.
CNS-Active Analogues
highlights compounds with structural similarities to the target molecule, particularly in acetamide and aryl substitutions:
Table 3: CNS-Active Analogues
| Compound Name | Substituents | Bioactivity | Reference |
|---|---|---|---|
| N-(2-Benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | 2-benzoyl-4-methylphenyl | Anxiolytic, muscle relaxant | |
| Target Compound | 4-methylbenzenesulfonyl | Potential CNS activity | - |
Mechanistic Implications :
- The benzoyl group in may facilitate π-π interactions with neuronal receptors, whereas the tosyl group in the target compound could engage in hydrogen bonding or sulfonyl-enzyme interactions.
- Substitution at the 4-position (methyl vs. chloro) influences steric hindrance and electronic effects, altering receptor binding affinities .
Biological Activity
N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide is a compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring and a sulfonamide group, which contribute to its reactivity and biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| CAS Number | 92634-71-4 |
| Molecular Formula | C13H14N2O5S |
| Molecular Weight | 310.33 g/mol |
| IUPAC Name | N-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)sulfonylacetamide |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C)N2C(=O)CCC2=O |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target molecules. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. This mechanism allows the compound to interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.
1. Monoclonal Antibody Production
Recent studies have highlighted the compound's role in enhancing monoclonal antibody (mAb) production. In a study conducted on Chinese hamster ovary (CHO) cells, it was found that the compound increased cell-specific glucose uptake and the intracellular adenosine triphosphate (ATP) levels during mAb production. Additionally, it suppressed galactosylation on mAbs, which is crucial for their therapeutic efficacy .
2. Anticonvulsant Properties
Another significant aspect of this compound is its potential as an anticonvulsant agent. Research has shown that derivatives of the pyrrolidinone structure exhibit broad-spectrum anticonvulsant activity across various animal models. For instance, compounds derived from this class demonstrated protective effects in maximal electroshock (MES) tests and pentylenetetrazole-induced seizures . These findings suggest that such compounds may be promising candidates for treating different types of epilepsy.
Case Study 1: Enhancement of Monoclonal Antibody Production
In a controlled experiment involving CHO cells supplemented with this compound, researchers observed a significant increase in mAb yield compared to control groups. The study emphasized the importance of optimizing the structural components of the compound to maximize productivity while maintaining cellular viability .
Case Study 2: Anticonvulsant Efficacy
A series of tests evaluated the anticonvulsant properties of related compounds in various seizure models. One study noted that specific derivatives provided substantial protection against induced seizures with minimal side effects observed in toxicity tests . These results support further investigation into the clinical applications of these compounds in epilepsy management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
